5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound with the molecular formula C9H5F3O and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of three fluorine atoms at the 5, 6, and 7 positions of the indanone ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the fluorination of 2,3-dihydro-1H-inden-1-one derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: Lacks fluorine atoms, resulting in different chemical and biological properties.
5-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
3-methyl-2,3-dihydro-1H-inden-1-one:
Uniqueness
The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various fields of research and industry .
Properties
IUPAC Name |
5,6,7-trifluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZZRGVQRLEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C21)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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